![molecular formula C22H21N3O4 B1234995 1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)
1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitrophenyl)-3-[(1,3,3-trimethyl-2-indolylidene)methyl]pyrrolidine-2,5-dione is a member of pyrrolidines.
Aplicaciones Científicas De Investigación
Biological Activity and Complex Formation
- The compound has been studied for its potential in forming complexes with metals like Cobalt (II), Nickel (II), Copper (II), and Zinc (II). These complexes have been characterized by various physical-chemical techniques and show interesting biological activities (D.Tamil Vendan et al., 2010).
Enzyme Inhibition
- Analogues of the compound have been evaluated for inhibitory activity against enzymes such as human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems. This suggests potential applications in the study of enzyme functions and in drug development (M. Daly et al., 1986).
Synthesis of Amino Acids
- The compound has been used in the synthesis of Nα-urethane-protected β- and γ-amino acids, showing potential in the synthesis of amino acids with high yields and purities (M. Cal et al., 2012).
Antibacterial and Antifungal Properties
- Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Some of these derivatives exhibit activities comparable to established standard drugs (S. Haddad et al., 2015).
Potential in Antibacterial Activity
- A related compound showed moderate antibacterial activity against bacteria like S. aureus and E. coli, indicating potential applications in the development of new antibacterial agents (P. Angelov et al., 2023).
Propiedades
Fórmula molecular |
C22H21N3O4 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H21N3O4/c1-22(2)17-6-4-5-7-18(17)23(3)19(22)12-14-13-20(26)24(21(14)27)15-8-10-16(11-9-15)25(28)29/h4-12,14H,13H2,1-3H3/b19-12- |
Clave InChI |
JXRMRWYQQYIQGI-UNOMPAQXSA-N |
SMILES isomérico |
CC\1(C2=CC=CC=C2N(/C1=C\C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CC3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




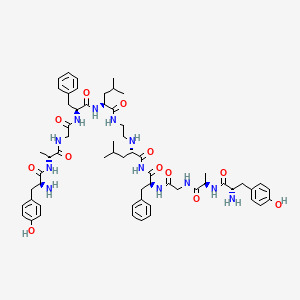

![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)
![2-[(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]-3-phenylpropanoic acid](/img/structure/B1234917.png)
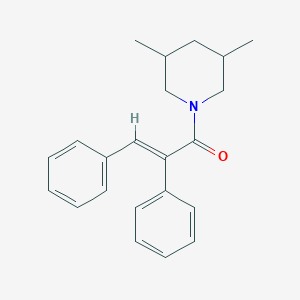
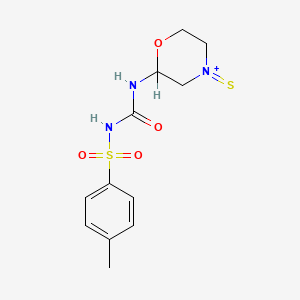
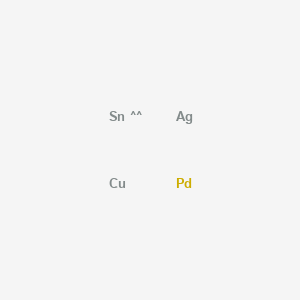
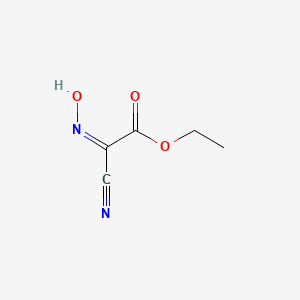
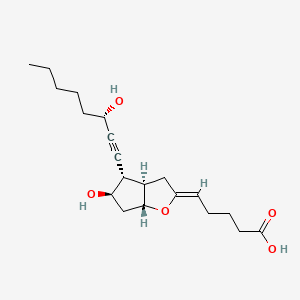

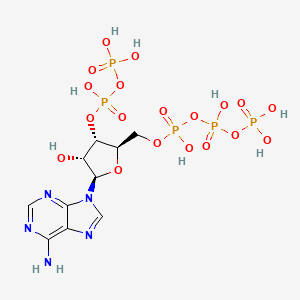

![3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid](/img/structure/B1234933.png)